N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that features a benzofuran ring, a propyl chain, and a sulfonamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the construction of the benzofuran ring followed by the attachment of the propyl chain and the sulfonamide group. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . The reaction conditions often involve the use of catalysts such as AlCl3 to facilitate the formation of C-C and C-O bonds .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The sulfonamide group can also interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups on the benzene ring, along with the sulfonamide group, provide unique reactivity and interaction profiles compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-17(9-10-18(14)23-2)25(21,22)20-11-5-7-16-13-15-6-3-4-8-19(15)24-16/h3-4,6,8-10,12-13,20H,5,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHFQAIZKBPGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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